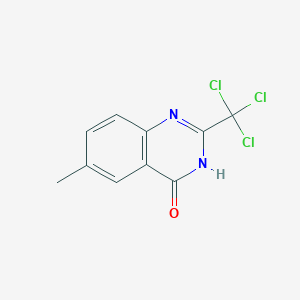![molecular formula C14H14N2O4 B6122049 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol](/img/structure/B6122049.png)
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol, also known as AH6809, is a synthetic compound used in scientific research to study the physiological and biochemical effects of prostaglandin receptors. This compound is a selective antagonist of the prostaglandin EP1 receptor and has been used in various studies to investigate the role of this receptor in different biological processes.
作用機序
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol works by selectively binding to and blocking the prostaglandin EP1 receptor. This receptor is a G protein-coupled receptor that activates intracellular signaling pathways in response to prostaglandin binding. By blocking this receptor, 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol prevents these signaling pathways from being activated, leading to a reduction in the physiological and biochemical effects associated with prostaglandin EP1 receptor activation.
Biochemical and Physiological Effects:
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol has been shown to have various biochemical and physiological effects in different studies. For example, it has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit smooth muscle contraction in the uterus and bronchi, potentially indicating a role in the treatment of related conditions such as asthma and preterm labor.
実験室実験の利点と制限
One advantage of using 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol in lab experiments is its selective antagonism of the prostaglandin EP1 receptor. This allows researchers to investigate the specific role of this receptor in different biological processes without interference from other prostaglandin receptors. However, one limitation is that 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol may not fully replicate the physiological effects of endogenous prostaglandin EP1 receptor antagonism, as it is a synthetic compound with different pharmacokinetic properties.
将来の方向性
There are several possible future directions for research involving 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol. One potential area of study is its role in the treatment of inflammatory and pain conditions, such as arthritis and neuropathic pain. Another area of interest is its potential use in the treatment of smooth muscle-related conditions, such as asthma and preterm labor. Additionally, further investigation into the pharmacokinetic properties of 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol could lead to the development of more effective prostaglandin EP1 receptor antagonists with improved therapeutic potential.
合成法
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is synthesized through a multistep process involving the reaction of 2-hydroxybenzaldehyde with hydroxylamine hydrochloride to form 2-hydroxybenzaldoxime. This intermediate is then reacted with ethyl acetoacetate to produce 2-(2-hydroxyphenyl)-2-oxoethyl acetate. Finally, the compound is reacted with morpholine and phosgene to yield the final product, 2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol.
科学的研究の応用
2-[3-(4-morpholinylcarbonyl)-5-isoxazolyl]phenol is commonly used in scientific research to study the physiological and biochemical effects of prostaglandin EP1 receptor antagonism. This receptor is involved in various biological processes, including inflammation, pain, and smooth muscle contraction. By selectively blocking this receptor, researchers can investigate its specific role in these processes and potentially develop new treatments for related conditions.
特性
IUPAC Name |
[5-(2-hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-12-4-2-1-3-10(12)13-9-11(15-20-13)14(18)16-5-7-19-8-6-16/h1-4,9,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLDYUELMLEES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NOC(=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49715708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[5-(2-Hydroxyphenyl)-1,2-oxazol-3-yl]-morpholin-4-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-({[5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-2-pyrrolidinone trifluoroacetate](/img/structure/B6121967.png)
![3-benzyl-4-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B6121973.png)
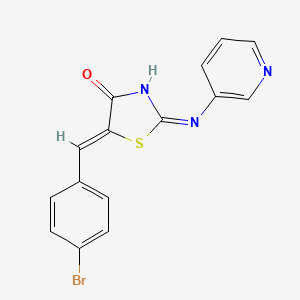
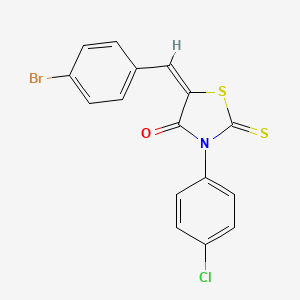
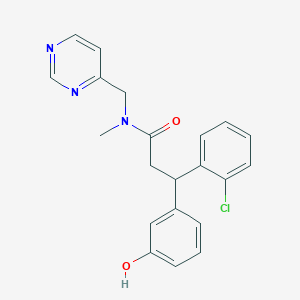
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-2-furohydrazide](/img/structure/B6122006.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6122012.png)
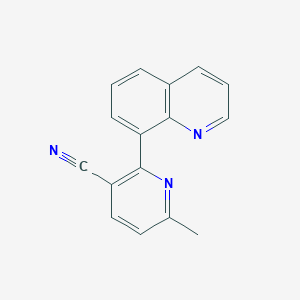
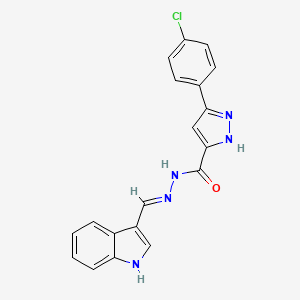
![4-({[3-(4-bromophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[chloro(difluoro)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6122050.png)
![1-(2-methoxyphenyl)-4-{1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinyl}piperazine](/img/structure/B6122054.png)
![3,7-diethyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B6122062.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6122065.png)
